3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
CAS No.: 1286725-19-6
Cat. No.: VC4939259
Molecular Formula: C14H14N4O3S
Molecular Weight: 318.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286725-19-6 |
|---|---|
| Molecular Formula | C14H14N4O3S |
| Molecular Weight | 318.35 |
| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C14H14N4O3S/c1-8-11(9(2)21-18-8)3-4-12(19)15-14-17-16-13(20-14)10-5-6-22-7-10/h5-7H,3-4H2,1-2H3,(H,15,17,19) |
| Standard InChI Key | JXRHATWMNSTZNW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CCC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises three distinct heterocyclic systems: a 3,5-dimethyl-1,2-oxazole ring, a 1,3,4-oxadiazole scaffold, and a thiophene unit. The oxazole ring (C3H5NO) is substituted with methyl groups at positions 3 and 5, while the oxadiazole (C2H2N2O) is functionalized with a thiophen-3-yl group. These are linked via a propanamide bridge (-CH2CH2C(O)NH-), creating a planar yet sterically congested framework.
Molecular Parameters
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O3S |
| Molecular Weight | 318.35 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
| SMILES | CC1=C(C(=NO1)C)CCC(=O)NC2=NN=C(O2)C3=CSC=C3 |
| InChI Key | JXRHATWMNSTZNW-UHFFFAOYSA-N |
The presence of electron-rich thiophene (π-excessive) and electron-deficient oxadiazole (π-deficient) creates an inherent dipole moment, facilitating charge-transfer interactions.
Synthetic Methodologies
Multi-Step Synthesis
The compound is synthesized through a three-stage protocol:
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Oxazole Formation: Condensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions yields 3,5-dimethyl-1,2-oxazole.
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Oxadiazole Construction: Cyclization of thiophene-3-carboxylic acid hydrazide with cyanogen bromide forms the 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine intermediate.
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Amide Coupling: Propanoyl chloride derivatives of the oxazole react with the oxadiazole amine via Schotten-Baumann conditions, using dichloromethane and triethylamine at 0–5°C.
Optimization Challenges
Key hurdles include minimizing side reactions during oxadiazole cyclization (e.g., over-nitration) and ensuring regioselective amide bond formation. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
Materials Science Applications
Organic Electronics
The thiophene-oxadiazole system’s conjugated π-system enables applications in:
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OLEDs: As an electron-transport layer due to high electron affinity (EA ≈ 3.1 eV).
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Photovoltaics: Non-fullerene acceptors in organic solar cells, leveraging broad absorption spectra.
Sensor Development
The oxazole ring’s nitrogen sites may coordinate heavy metals (e.g., Hg²⁺, Pb²⁺), suggesting use in electrochemical sensors. Theoretical studies predict a detection limit <1 ppm for lead ions.
Future Research Directions
Priority Investigations
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Anticancer Screening: Evaluate topoisomerase II inhibition in MCF-7 and A549 cell lines.
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Polymer Composites: Incorporate into poly(3-hexylthiophene) for flexible electronics.
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Metabolite Identification: LC-MS/MS studies to map oxidative pathways.
Synthetic Chemistry Goals
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Develop enantioselective routes to access (R)- and (S)-configured propanamide variants.
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Explore microwave-assisted synthesis to reduce reaction times from hours to minutes.
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